5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol
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Overview
Description
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol has been extensively studied for its potential applications in various fields. It has been shown to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, it has been found to possess anticancer activity, particularly against breast cancer cells. Furthermore, 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol has been investigated for its potential use in the treatment of Alzheimer's disease.
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Its potential effects on cellular signaling, gene expression, or protein function require further investigation .
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol in lab experiments is that it is relatively easy to synthesize. Additionally, its antibacterial, antifungal, and anticancer properties make it a versatile compound that can be used in a variety of studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for the study of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol. One area of interest is the development of new antibiotics and antifungal agents based on the compound. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of Alzheimer's disease. Furthermore, investigations into its potential use in other areas, such as the treatment of viral infections, may also be warranted.
Synthesis Methods
The synthesis of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino pyrazine with 2-bromo-5-methyl-4-chlorothiazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound.
properties
IUPAC Name |
5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-5-7(12)11-8(13-5)6-4-9-2-3-10-6/h2-4,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQLNLNFMWPYRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.